molecular formula C7H13BrO B3006902 1-Bromo-3-(methoxymethyl)cyclopentane CAS No. 1536410-48-6

1-Bromo-3-(methoxymethyl)cyclopentane

Cat. No.: B3006902
CAS No.: 1536410-48-6
M. Wt: 193.084
InChI Key: WHKAGFBDXZJERO-UHFFFAOYSA-N
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Description

1-Bromo-3-(methoxymethyl)cyclopentane is a useful research compound. Its molecular formula is C7H13BrO and its molecular weight is 193.084. The purity is usually 95%.
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Scientific Research Applications

Formation of Cyclopropanes and Heterocycles

Research demonstrates the use of related bromo and methoxy compounds in forming cyclopropane lactones and heterocyclic compounds. The reaction of 3-bromo-5-methoxyfuran-2(5H)-one with various nucleophiles results in the formation of cyclopropane bis-lactones, offering insights into the potential use of 1-Bromo-3-(methoxymethyl)cyclopentane in similar synthetic processes (Farin˜a et al., 1987).

Synthesis of Enynes

This compound may be relevant in the synthesis of enynes, as illustrated by studies on vinyl bromides undergoing Sonogashira cross-coupling reactions with alkynes. These reactions have been shown to produce 1,3-enynes, a structure possibly attainable with this compound (Feuerstein et al., 2006).

Antibacterial Properties

Compounds structurally similar to this compound, specifically bromophenols from marine algae, have shown antibacterial properties. This suggests potential biomedical applications for similar bromo and methoxy-containing compounds (Xu et al., 2003).

Chemical Synthesis Improvement

The compound has implications in improving chemical synthesis processes. For example, a related compound, 5-bromo-2-methylamino-8-methoxyquinazoline, was synthesized more efficiently by introducing a telescoping process, indicating that similar methods could be applied to this compound for drug discoveries (Nishimura & Saitoh, 2016).

Synthon for Fulvenes and Metallocene Complexes

It can be a useful synthon for creating methylfulvenes and ansa-metallocene complexes, as indicated by the synthesis of related compounds like 2-bromo-3-methoxy-1,3-dimethylcyclopentene (Won et al., 2004).

Cycloaddition Reactions

Research on halomethylenecyclopropanes, similar in structure to this compound, shows their involvement in cycloaddition reactions. These reactions produce various compounds, including dispiro[2.0.2.2]octanes, indicating potential applications in complex molecular synthesis (Bottini & Cabral, 1978).

Steric Protection in Chemical Synthesis

The compound is potentially useful for steric protection in chemical synthesis. A study on a sterically hindered bromobenzene, 2-bromo-1,5-di-t-butyl-3-(methoxymethyl)benzene, demonstrates its conversion into various complex structures, suggesting similar applications for this compound (Yoshifuji et al., 1993).

Covalent Bond Heterolysis

In the field of physical organic chemistry, related compounds have been studied for their role in covalent bond heterolysis, providing insight into the mechanistic aspects of reactions involving this compound (Dvorko et al., 2004).

Cyclopentenone Formation

The compound might be useful in forming cyclopentenones, as shown by the cyclocarbonylation of 1-bromo-1,4-dienes, leading to 2,3-substituted 5-methoxycarbonylmethylcyclopentenones. This indicates a potential route for synthesizing complex organic structures (Llebaria et al., 1993).

Fire Extinguishing Applications

Interestingly, a compound with a similar structure, 1-bromo-1-propane, was evaluated for its fire extinguishing ability. This suggests that this compound might also be explored for similar applications (Zou et al., 2001).

Properties

IUPAC Name

1-bromo-3-(methoxymethyl)cyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-9-5-6-2-3-7(8)4-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKAGFBDXZJERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536410-48-6
Record name 1-bromo-3-(methoxymethyl)cyclopentane
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